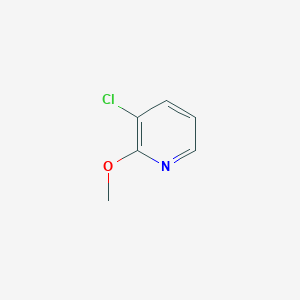

3-Chloro-2-methoxypyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSICGKUDCSUMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535409 | |

| Record name | 3-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-84-9 | |

| Record name | 3-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Chloro 2 Methoxypyridine

Indirect Synthetic Routes and Precursor Chemistry

Preparation of Pyridine (B92270) N-Oxide Intermediates

Pyridine N-oxides are crucial intermediates in the synthesis of substituted pyridines as they are significantly more reactive toward both electrophilic and nucleophilic reagents than their parent heterocycles. The N-oxide functionality activates the pyridine ring, facilitating substitutions that would otherwise be difficult to achieve. The preparation of these intermediates is a foundational step in many synthetic routes targeting specific isomers of substituted pyridines.

Commonly, pyridine N-oxides are synthesized by the oxidation of the corresponding pyridine derivative. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The choice of reagent can depend on the nature of the substituents already present on the pyridine ring. For instance, pyridines with electron-donating groups are generally more susceptible to N-oxidation. The resulting N-oxides can then undergo a range of reactions, including nucleophilic substitution, to introduce functionalities at the 2- and 4-positions of the ring.

Synthetic Pathways Involving 3-(Chloromethyl)-2-methoxypyridine (B60368)

The compound 3-(chloromethyl)-2-methoxypyridine serves as a versatile building block in organic synthesis. The chloromethyl group at the 3-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures.

This intermediate is particularly valuable in the pharmaceutical industry for creating diverse chemical entities with potential biological activity. The methoxy (B1213986) group at the 2-position influences the electronic properties of the pyridine ring, which can, in turn, affect the reactivity and properties of the final compound. Synthetic pathways leveraging this intermediate often involve reaction with various nucleophiles to displace the chloride, thereby forming new carbon-carbon or carbon-heteroatom bonds.

Green Chemistry Principles in 3-Chloro-2-methoxypyridine Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of pyridine derivatives. ijarsct.co.innih.gov These approaches aim to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. ijarsct.co.inrasayanjournal.co.in

A key aspect of green synthesis is the replacement of hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids. ijarsct.co.in In some cases, solvent-free reaction conditions have been developed, which completely eliminate the risks associated with toxic solvents. ijarsct.co.inbenthamdirect.comrsc.orgrsc.org For instance, in the synthesis of a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, a process was developed that uses dimethylformamide (DMF) to treat excess phosphorus oxychloride, significantly reducing the generation of acidic aqueous waste. google.com This highlights a move towards minimizing pollution at its source, a core tenet of green chemistry. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. ijarsct.co.injocpr.comorganic-chemistry.org This technique offers rapid and uniform heating, which can lead to shorter reaction times, reduced side product formation, and often, higher purity of the final compounds compared to conventional heating methods. jocpr.comorganic-chemistry.orgacs.orgmdpi.com The application of microwave irradiation in the synthesis of substituted pyridines can make the process more energy-efficient and scalable, aligning with the principles of green chemistry. ijarsct.co.inorganic-chemistry.org While specific microwave-assisted syntheses for this compound are not extensively detailed, the general success of this technology for pyridine derivatives suggests its high potential for enhancing its production. benthamdirect.comjocpr.comacs.orgmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours jocpr.comorganic-chemistry.org |

| Energy Efficiency | Lower | Higher organic-chemistry.org |

| Yield | Variable | Often Higher jocpr.comorganic-chemistry.orgmdpi.com |

| Side Reactions | More Common | Minimized jocpr.com |

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. manuscriptpoint.com In the realm of pyridine synthesis, transition metal catalysts, particularly those based on palladium, have been instrumental. uwindsor.ca Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds with high precision. nih.govacs.orgresearchgate.net These methods are often compatible with a wide range of functional groups, reducing the need for protecting groups and thus shortening synthetic sequences. uwindsor.caacs.org

Optimization of these catalytic systems is an ongoing area of research, with a focus on developing more active and stable catalysts that can function under milder conditions and with lower catalyst loadings. nih.govmdpi.comnih.gov The use of rhodium and nickel catalysts has also been explored for the functionalization of pyridines, providing alternative routes to valuable derivatives. nih.govmdpi.comchemrxiv.orgorganic-chemistry.org

| Catalyst Type | Reaction Type | Key Advantages |

|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) uwindsor.ca | High functional group tolerance, versatile C-C and C-N bond formation. uwindsor.canih.govacs.org |

| Rhodium (Rh) | Asymmetric Carbometalation nih.govmdpi.com | High enantioselectivity for chiral piperidines. nih.govmdpi.com |

| Nickel (Ni) | Reductive Coupling, C-H Alkenylation chemrxiv.orgorganic-chemistry.org | Cost-effective, atom-economical C-C bond formation. chemrxiv.org |

| Copper (Cu) | Asymmetric Alkylation nih.gov | Enables reactions with poorly reactive substrates. nih.gov |

Industrial Synthesis Considerations and Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges. Key considerations include cost-effectiveness, process safety, scalability, and environmental impact. The availability and cost of starting materials can significantly influence the economic viability of a synthetic route. datainsightsmarket.com For instance, reliance on imported raw materials can increase production costs and introduce supply chain vulnerabilities.

Safety is another paramount concern, particularly when reactions involve hazardous reagents or produce energetic intermediates. Some traditional methods for synthesizing pyridine derivatives involve harsh conditions or reagents that are difficult to handle on a large scale. Furthermore, industrial processes must comply with stringent environmental regulations, making waste minimization and the use of eco-friendly reagents critical. google.com The development of robust and efficient purification methods is also essential to ensure the final product meets the high-purity standards required for pharmaceutical and agrochemical applications. Addressing these challenges requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and process safety.

Yield Optimization and Purity

Achieving high yield and purity is paramount in the chemical manufacturing process. For pyridine derivatives, this involves meticulous control over reaction conditions and the implementation of advanced purification techniques.

In the synthesis of structurally similar compounds, such as 4-chloro-3-methoxy-2-methylpyridine, process modifications have demonstrated significant improvements in yield. google.com One key optimization involves the treatment of excess phosphorus oxychloride, a common chlorinating agent, with dimethylformamide (DMF) after the primary reaction is complete. google.com This adjustment not only simplifies the technical process but also relaxes the constraints on hydrolysis temperature, leading to enhanced product yields. google.com

Key Optimization Parameters:

Temperature Control: Precise management of reaction and hydrolysis temperatures is crucial. For instance, maintaining hydrolysis temperature between -5°C and 30°C can directly impact the final yield. google.com

pH Adjustment: The pH of the reaction mixture during workup is a critical factor. Adjusting the pH to a range of 8-12 with an appropriate base is often necessary for optimal product isolation. google.com

Catalyst and Reagent Selection: The choice of catalysts and reagents can significantly influence reaction efficiency. In related syntheses, copper-catalyzed reactions and the use of specific bases like cesium carbonate have been shown to improve yields and regioselectivity. researchgate.net

The following table illustrates the impact of varying reaction conditions on the yield of a related compound, 4-chloro-3-methoxy-2-methylpyridine. google.com

| Hydrolysis Temperature (°C) | Base Used | Final pH | Extraction Solvent | Mass Yield (%) |

| -5 to 5 | 30% Liquid Caustic Soda | 12 | Dichloromethane (B109758) | 95.3 |

| -5 to 5 | 30% Liquid Caustic Soda | 12 | Chloroform | 103.2 |

| 20 to 30 | Ammoniacal Liquor | 8 | Chloroform | 94.6 |

| 30 to 40 | Ammoniacal Liquor | 9 | Chloroform | 105.4 |

This data is based on the synthesis of a structurally related compound and serves to illustrate the principles of yield optimization.

Waste Reduction and By-product Management

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. encyclopedia.pubrasayanjournal.co.in This approach focuses on reducing waste, avoiding hazardous substances, and improving atom economy. mdpi.com

Strategies for Greener Synthesis:

By-product Valorization: A significant advancement in waste management is the conversion of by-products into valuable chemical reagents. In a modified synthesis route for a chloro-methoxy-pyridine derivative, excess phosphorus oxychloride is reacted with DMF. google.com This reaction not only neutralizes the excess reagent but also produces the Vilsmeier reagent, a useful formylating agent in other organic syntheses, thereby greatly reducing the generation of acidic wastewater. google.com

Solvent Reduction: Traditional methods often rely on large volumes of organic solvents for extraction and purification. Research is focused on developing solvent-free reaction conditions or using greener solvents that are less toxic and biodegradable. mdpi.com Mechanochemical grinding, for example, allows for solvent-free reactions with high product yields. encyclopedia.pub

One-Pot Reactions: Designing synthetic routes that involve multiple reaction steps in a single reactor ("one-pot" synthesis) reduces the need for intermediate purification steps, thus saving on solvents and reducing waste generation. nih.gov

Raw Material Sourcing and Sustainability

The sustainability of a chemical process begins with the sourcing of its raw materials. The ideal feedstock is renewable, abundant, and can be converted to the desired product with high efficiency.

For pyridine derivatives, the starting materials are often petrochemical-based. However, the chemical industry is exploring bio-based feedstocks as a more sustainable alternative. While specific renewable routes to this compound are not yet widely commercialized, general principles of sustainable sourcing are being applied.

Considerations for Sustainable Sourcing:

Feedstock Origin: The environmental impact of extracting or producing the initial raw materials is a key factor. For example, the synthesis of 3-chloro-2-methylaniline, an important pesticide intermediate, relies on starting materials like 2-chloro-6-nitrotoluene. google.com The efficiency and environmental footprint of producing such precursors are critical.

Purity of Raw Materials: The purity of the starting materials directly influences the yield and purity of the final product. google.com Using high-purity raw materials can reduce the formation of by-products and simplify purification processes, leading to less waste.

Reactivity and Reaction Mechanisms of 3 Chloro 2 Methoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for functionalizing aromatic rings. wikipedia.org In pyridines, the reactivity towards SNAr is highly dependent on the position of the leaving group relative to the ring nitrogen. Halogens at the 2- and 4-positions (ortho and para to the nitrogen) are typically reactive because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comlibretexts.org

The chlorine atom in 3-chloro-2-methoxypyridine is located at the 3-position (meta to the ring nitrogen). Generally, 3-halopyridines are much less reactive or completely unreactive towards the standard addition-elimination SNAr mechanism. youtube.com This is because in the event of a nucleophilic attack at the C-3 position, the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. youtube.com This lack of stabilization makes the formation of the intermediate energetically unfavorable, thus hindering the reaction. youtube.comyoutube.com Consequently, direct displacement of the C-3 chloro group by common nucleophiles under standard SNAr conditions is difficult.

The methoxy (B1213986) group at the C-2 position exerts a significant electronic influence on the pyridine (B92270) ring. Through resonance, the oxygen atom's lone pairs donate electron density to the ring, particularly at the ortho (C-3) and para (C-5) positions. This electron-donating effect increases the electron density of the ring system, making it less electrophilic. This further deactivates the ring towards nucleophilic aromatic substitution, reinforcing the low reactivity of the C-3 chloro group. While the methoxy group has an inductive electron-withdrawing effect, its resonance-donating effect is typically more dominant in influencing SNAr reactivity.

While direct SNAr at the C-3 position is disfavored, substitution can be achieved through alternative pathways, such as the formation of a pyridyne intermediate. nih.gov For the closely related compound 3-chloro-2-ethoxypyridine (B70323), treatment with a strong base like n-butyllithium (n-BuLi) does not lead to direct substitution but rather to deprotonation at the C-4 position. nih.govresearchgate.net The resulting lithiated intermediate can then eliminate lithium chloride to form a highly reactive 3,4-pyridyne. nih.gov

The subsequent addition of a nucleophile (or the organometallic reagent itself) to this pyridyne intermediate is regioselective. The addition of Grignard reagents, for instance, occurs preferentially at the C-4 position. nih.govresearchgate.net This regioselectivity is influenced by the electronic and steric effects of the C-2 alkoxy group. The resulting 3-pyridylmagnesium species can then be trapped with an electrophile at the C-3 position, achieving a formal, regioselective difunctionalization of the original molecule. nih.gov

Table 1: Regioselective Difunctionalization of 3-Chloro-2-ethoxypyridine via a 3,4-Pyridyne Intermediate This table is based on the reactivity of the analogous compound 3-chloro-2-ethoxypyridine and demonstrates the expected regioselectivity.

| Step 1: Reagents | Step 2: Grignard Reagent (RMgX) | Step 3: Electrophile (E+) | Final Product Structure (at positions 2, 3, 4) | Reference |

| n-BuLi | PhMgBr·LiCl | I₂ | 2-OEt, 3-I, 4-Ph | nih.gov |

| n-BuLi | 4-MeOC₆H₄MgBr·LiCl | I₂ | 2-OEt, 3-I, 4-(4-MeOC₆H₄) | nih.gov |

| n-BuLi | 4-FC₆H₄MgBr·LiCl | I₂ | 2-OEt, 3-I, 4-(4-FC₆H₄) | nih.gov |

| n-BuLi | PhMgBr·LiCl | DMF | 2-OEt, 3-CHO, 4-Ph | nih.gov |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, usually hydrogen, with an electrophile. wikipedia.org Pyridine itself is highly unreactive towards SEAr reactions compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density, making it less attractive to electrophiles. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated. wikipedia.org

In this compound, the substituents have competing effects:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta position (C-3 and C-5).

Methoxy Group (at C-2) : A strong activating group that directs ortho (C-3) and para (C-5).

Chloro Group (at C-3) : A deactivating group that directs ortho (C-2, C-4) and para (C-6).

The combination of the inherently deactivated pyridine ring and the presence of a deactivating chloro group makes electrophilic aromatic substitution on this compound very challenging. The activating effect of the methoxy group is often insufficient to overcome the powerful deactivating effects of the ring nitrogen and the chloro substituent. Direct SEAr reactions on this substrate are therefore not a common synthetic strategy.

Metalation Studies and Directed Ortho Metalation (DoM)

Directed ortho metalation (DoM) is a powerful synthetic tool where a functional group, known as a directed metalation group (DMG), directs the deprotonation of the adjacent ortho position by an organolithium reagent. wikipedia.org The DMG, typically a heteroatom-containing group, coordinates to the lithium atom, positioning the base to abstract a specific proton and leading to a regioselectively formed aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org The methoxy group is known to be a moderately effective DMG. organic-chemistry.org

For this compound, there are several acidic protons on the ring, and the regioselectivity of lithiation is determined by the directing capabilities of the substituents and the reaction conditions. The C-2 methoxy group acts as a DMG, directing metalation to the C-3 position. However, the proton at C-3 has been replaced by a chlorine atom. The next nearest position is C-6, but this is generally less favored. The C-3 chloro group can also act as a weak DMG, directing metalation to the C-4 position.

Studies on the closely related compound, 3-chloro-2-ethoxypyridine, provide significant insight into the expected reactivity. Research has shown that the regioselective lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium (n-BuLi) occurs at the C-4 position. nih.govresearchgate.net This outcome suggests that the directing effect of the C-3 chloro group towards the C-4 position, possibly aided by the activation from the C-2 alkoxy group, overrides the directing effect of the alkoxy group towards the C-3 (blocked) or C-6 positions.

The lithiation pathway can be summarized as follows:

Coordination of the organolithium reagent.

Regioselective deprotonation at the C-4 position to form a 4-lithiated pyridine species. nih.gov

This lithiated intermediate can then be trapped with an electrophile or proceed to form a 3,4-pyridyne intermediate upon heating. nih.govresearchgate.net

Table 2: Predicted Regioselectivity of Lithiation and Subsequent Reactions Based on established pathways for the analogous compound 3-chloro-2-ethoxypyridine.

| Substrate | Reagent | Site of Lithiation | Intermediate | Subsequent Reaction | Reference |

| 3-Chloro-2-ethoxypyridine | n-BuLi | C-4 | 3-Chloro-2-ethoxy-4-lithiopyridine | Trapping with electrophiles | nih.govresearchgate.net |

| 3-Chloro-2-ethoxypyridine | n-BuLi, then heat | C-4 | 2-Ethoxy-3,4-pyridyne | Nucleophilic addition at C-4 | nih.govresearchgate.net |

This C-4 lithiation pathway is a key reactive route for 3-chloro-2-alkoxypyridines, enabling the synthesis of a variety of 2,3,4-trisubstituted pyridine derivatives. nih.gov

Role of Lithium Dialkylamides and Mixed Aggregates

The reaction of this compound with lithium dialkylamides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), is a key method for achieving regioselective functionalization of the pyridine ring. Investigations into the lithiation pathway have revealed that the process is not a simple ortho-directed metalation. Instead, the complete lithiation at the C-3 position is dependent on the availability of protons at both the H-6 and H-3 positions of the pyridine nucleus. nih.gov This suggests a more complex mechanism likely involving subsequent lithium ortho-stabilization rather than an initial directed deprotonation. nih.gov

The formation of mixed aggregates between lithium dialkylamides and other lithium species can significantly influence reactivity. cornell.edu While specific studies on mixed aggregates involving this compound are not extensively detailed in the provided results, the general principle is that these aggregates can alter the steric and electronic environment of the base, thereby affecting the regioselectivity and rate of the deprotonation step. For example, computational studies on chloromethyllithium carbenoids and lithium dimethylamide (LiDMA) have shown that mixed dimers, trimers, and tetramers can form, with solvation effects playing a crucial role in the stability of these aggregates. nih.gov This principle of mixed aggregation is a critical consideration in understanding the behavior of lithium dialkylamides in reactions with substituted pyridines like this compound.

Complex-Induced Proximity Effects

The concept of Complex-Induced Proximity Effects (CIPE) is central to understanding directed metalation reactions. This effect involves the formation of a pre-lithiation complex, which brings the reactive groups into close proximity, facilitating a directed deprotonation. benthamopenarchives.com This strategy is a powerful tool for the functionalization of aromatic and heterocyclic rings. benthamopenarchives.com

In the context of this compound, the methoxy group at the C-2 position can act as a directing group. The organolithium base, such as a lithium dialkylamide, can coordinate with the oxygen atom of the methoxy group. This coordination forms a complex that positions the base in proximity to the C-3 proton, leading to its selective abstraction. This "directed ortho-metalation" (DoM) is a classic example of CIPE, providing a reliable method for introducing electrophiles at the C-3 position of the pyridine ring. benthamopenarchives.com The CIPE model explains the high regioselectivity observed in the lithiation of such substituted pyridines, offering a predictable pathway for C-C bond formation. benthamopenarchives.com

Cross-Coupling Reactions

This compound is a versatile substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.grxindaobiotech.com The chlorine atom at the C-3 position serves as a reactive handle for these transformations.

Suzuki-Miyaura Coupling (e.g., with 2-pyridylboronic acid derivatives)

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, particularly for creating biaryl structures. researchgate.netnih.gov This reaction typically involves a palladium catalyst to couple an organohalide with an organoboron compound. This compound can be effectively coupled with various boronic acids, including 2-pyridylboronic acid derivatives, to synthesize substituted bipyridines. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent. researchgate.netbeilstein-journals.org For challenging substrates like 2-pyridyl nucleophiles, specialized conditions may be required to overcome issues such as slow transmetalation and protodeboronation. nih.gov Research has shown that catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands can be highly active for the coupling of 2-pyridyl boron derivatives with heteroaryl chlorides like 3-chloropyridine. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Aryl and heteroaryl bromides with lithium triisopropyl 2-pyridylboronates | nih.gov |

| Pd(OAc)₂ (ligand-free) | Various | Aqueous phase | 2,3,5-trichloropyridine with arylboronic acids | researchgate.net |

This table is interactive and can be sorted by column headers.

Stille Coupling

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org this compound can serve as the organohalide partner in this reaction.

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Organostannanes are advantageous due to their stability to air and moisture, and the reaction conditions are often mild and tolerant of a wide range of functional groups. libretexts.orgjk-sci.com However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgjk-sci.com Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

Other Transition-Metal Catalyzed Couplings

Beyond the Suzuki-Miyaura and Stille reactions, this compound can participate in a variety of other transition-metal-catalyzed cross-coupling reactions. eie.gr These methods provide diverse pathways for constructing complex molecules.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. ustc.edu.cn It allows for the introduction of amino groups at the C-3 position of the pyridine ring.

Sonogashira Coupling : This reaction couples an organohalide with a terminal alkyne, catalyzed by palladium and copper complexes. ustc.edu.cn It is a reliable method for synthesizing aryl-alkyne structures.

Negishi Coupling : In this reaction, an organohalide is coupled with an organozinc compound, typically catalyzed by palladium or nickel. ustc.edu.cn

Kumada Coupling : This coupling involves the reaction of an organohalide with a Grignard reagent (organomagnesium compound), catalyzed by nickel or palladium. dntb.gov.ua

These reactions collectively offer a comprehensive toolkit for the synthetic modification of this compound, enabling its incorporation into a wide array of target molecules. eie.gr

Oxidation and Reduction Reactions

Oxidation and reduction reactions, often referred to as redox reactions, involve the transfer of electrons between chemical species. youtube.com

In the context of this compound, the pyridine nitrogen is susceptible to oxidation , typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide . This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Reduction reactions involving this compound can target different parts of the molecule. Catalytic hydrogenation, for example, could potentially lead to the dechlorination at the C-3 position or reduction of the pyridine ring itself, depending on the catalyst and reaction conditions. More specific reductions, such as the reductive arylation of nitroarenes using chloroarenes under palladium catalysis, demonstrate how reducing conditions can enable novel transformations, although direct reduction of the chloro-substituent on this compound is not explicitly detailed in the search results. nih.gov The outcome of a reduction reaction is highly dependent on the reagents and conditions employed.

N-Oxidation Processes

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. The N-oxide group can act as a protecting group or a directing group in various synthetic strategies. arkat-usa.orgguidechem.com

Common methods for the N-oxidation of pyridine derivatives involve the use of peroxy acids or hydrogen peroxide, often in the presence of a catalyst. arkat-usa.orgdcu.ie For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, typically in a solvent like dichloromethane (B109758) at or below room temperature. google.com Another common method involves the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ as the oxidizing agent. google.com

For structurally similar compounds, such as 4-chloro-3-methoxy-2-methylpyridine, oxidation has been successfully carried out using hydrogen peroxide with a phosphotungstic acid catalyst. google.com This method is presented as a high-yield and environmentally safer alternative to traditional peracetic acid methods, which can be hazardous. google.com The reaction conditions for N-oxidation are generally mild, but temperature control can be crucial to avoid side reactions and ensure product stability. guidechem.com

| Oxidizing Agent | Catalyst/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0-25°C, 16-24 hours | google.com |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Reflux | google.com |

| Hydrogen Peroxide (H₂O₂) | Tungstic Acid / Sulfuric Acid | 70-80°C, 12 hours | guidechem.com |

| Hydrogen Peroxide (H₂O₂) | Phosphotungstic Acid | ~85°C, 5 hours | google.com |

Derivatization Strategies for Functional Group Transformations

This compound serves as a versatile building block for introducing more complex functionalities onto the pyridine scaffold. xindaobiotech.com Its functional groups are amenable to various transformations, particularly nucleophilic substitution reactions. The chlorine atom at the 3-position, while typically less reactive towards nucleophilic aromatic substitution than halogens at the 2- or 4-positions, can be displaced under certain conditions, especially if the pyridine ring is activated. youtube.com

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of halopyridines. youtube.com This reaction mechanism typically involves the addition of a nucleophile to the pyridine ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group, as these groups can stabilize the anionic intermediate. youtube.comlibretexts.org In this compound, the nitrogen atom itself acts as an electron-withdrawing feature, facilitating nucleophilic attack, particularly at the 2- and 4-positions. youtube.com

The presence of both a chloro and a methoxy group allows for selective transformations. For example, chemists can introduce various nitrogen, oxygen, or sulfur-based nucleophiles by displacing the chloride. This allows for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals. xindaobiotech.com The ability to modify the structure by introducing different functional groups is crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. xindaobiotech.com

| Reaction Type | Reagent Class | Potential Functional Group Transformation | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂) | Replacement of -Cl with an amino group (-NHR) | youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O⁻) | Replacement of -Cl with an ether group (-OR) | youtube.com |

| Nucleophilic Aromatic Substitution (SNAr) | Thiolates (R-S⁻) | Replacement of -Cl with a thioether group (-SR) | xindaobiotech.com |

Applications in Organic Synthesis

As a Precursor for Advanced Heterocyclic Scaffolds

Pyridine-Fused Systems (e.g., Chromeno[3,2-c]pyridines)

While a significant body of research exists on the synthesis of chromeno[3,2-c]pyridines, which are recognized for their potential antimicrobial, antivirus, and cytotoxic activities, the direct application of 3-Chloro-2-methoxypyridine as a starting material is not extensively documented in readily available literature. dntb.gov.uaresearchgate.net Synthetic strategies for chromeno[3,2-c]pyridines often involve the construction of the pyridine (B92270) ring onto a pre-existing chromone (B188151) scaffold or the cyclization of appropriately substituted pyridine derivatives. mdpi.com These methods include condensations of heterocyclic morpholine (B109124) enamines with salicylaldehydes and acid-promoted cascade cyclizations of aryl group-substituted propargyl alcohol derivatives. mdpi.com

Naphthyridine Derivatives

Naphthyridines, bicyclic aromatic nitrogen-containing heterocycles, are of considerable interest in medicinal chemistry due to their wide range of biological activities. rsc.org The synthesis of naphthyridine derivatives is a well-established area of organic chemistry, with multicomponent reactions being a powerful tool for creating structural diversity. rsc.org However, the specific use of this compound as a direct precursor in the common synthetic routes to naphthyridine scaffolds is not prominently featured in the scientific literature. rsc.orgnih.govnih.gov

Imidazole-2-thiols and their Derivatives

Imidazole-2-thiols are a class of heterocyclic compounds known to exhibit a broad spectrum of pharmacological properties. niscpr.res.in The synthesis of these molecules typically involves the cyclization of α-haloketones with thiourea (B124793) or its derivatives. For instance, novel imidazole-2-thiols have been synthesized starting from 3-chloro-2,4-pentanedione through cyclization with potassium thiocyanate (B1210189) and an appropriate aniline (B41778) derivative. rasayanjournal.co.in The resulting intermediate can then be further modified to produce a variety of derivatives. niscpr.res.inrasayanjournal.co.in At present, the direct utilization of this compound in the synthesis of imidazole-2-thiols is not a commonly reported synthetic strategy.

Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound make it an attractive building block in the synthesis of intermediates for pharmaceutically active compounds. xindaobiotech.comlookchem.com Its reactivity allows for the introduction of various functional groups, enabling the construction of complex molecules with desired biological activities. xindaobiotech.com

Anti-inflammatory and Analgesic Drugs

While various pyridine derivatives are integral to the structure of many anti-inflammatory and analgesic drugs, the direct synthetic lineage from this compound to specific agents in this class is not clearly delineated in the available research. The development of novel anti-inflammatory agents often involves the synthesis of complex heterocyclic systems, and while pyridine-containing compounds are explored, the specific contribution of this compound as a starting material requires further investigation. For example, new diazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their anxiolytic and analgesic properties, showcasing the importance of nitrogen-containing heterocycles in this therapeutic area. mdpi.com Additionally, chloropyridinyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) have been designed and synthesized as potential inhibitors of viral proteases. mdpi.com

Pantoprazole (B1678409) Intermediates

Pantoprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders, is synthesized through a pathway involving key pyridine intermediates. A crucial building block in the synthesis of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. nih.govpatsnap.comgoogle.com While this intermediate is a substituted chloromethoxypyridine, its synthesis typically starts from precursors other than this compound. Common synthetic routes to this intermediate begin with 3-hydroxy-2-methyl-4-pyrone and proceed through a series of steps including etherification, nitration, chlorination, and oxidation. patsnap.comgoogle.com Another key intermediate, 4-Chloro-2-(chloromethyl)-3-methoxypyridine, is also utilized in the production of proton pump inhibitors like omeprazole (B731) and pantoprazole. manasalifesciences.com The process for preparing pantoprazole also involves the reaction of 2-methyl-3-methoxy-4-chloropyridine N-oxide with various reagents. google.com

Trifluoromethyl Group-Containing Drugs

The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While direct synthesis pathways employing this compound for specific trifluoromethyl-containing drugs are not extensively detailed in publicly available literature, its structural features make it a valuable precursor for creating trifluoromethylpyridine (TFMP) derivatives. The chloro and methoxy (B1213986) groups on the pyridine ring serve as functional handles that can be manipulated to introduce a trifluoromethyl group or to build more complex molecular architectures that include this moiety.

Research in this area often involves the synthesis of various substituted pyridines as key intermediates. For instance, compounds like 2-chloro-3-(trifluoromethyl)pyridine (B31430) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial building blocks for several commercial products. The synthesis of these and other TFMP derivatives can be achieved through methods such as chlorine/fluorine exchange on a trichloromethylpyridine precursor or through cyclocondensation reactions with a trifluoromethyl-containing building block. The versatility of this compound allows for its potential use in generating a library of pyridine-based compounds for screening and development of new drugs where the trifluoromethyl group is a key pharmacophore.

Anti-tuberculosis Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tuberculosis (TB) agents. Pyridine derivatives are a class of heterocyclic compounds that have been extensively investigated for their potential anti-tubercular activity. The this compound scaffold provides a key starting point for the synthesis of more complex molecules with potential efficacy against TB. Its reactivity allows for the introduction of various functional groups, which is a critical step in the development of new therapeutic agents.

For example, research has shown that a series of novel pyrido[1,2-a]imidazo-chalcones demonstrated significant in vitro activity against the M. tuberculosis H37Rv strain. The synthesis of such complex heterocyclic systems often relies on versatile pyridine-based starting materials. While a direct synthesis of a marketed anti-TB drug from this compound is not prominently documented, its role as a building block is implicit in the broader search for new anti-TB compounds. The development of new chemical entities often involves the creation of a diverse library of compounds for screening, and functionalized pyridines like this compound are essential for this process.

Antiviral Agents

The pyridine nucleus is a common feature in many antiviral compounds, and its derivatives are actively being explored for the treatment of various viral infections. This compound serves as a valuable intermediate in the synthesis of novel pyridine-based molecules for antiviral drug discovery. The chloro and methoxy substituents provide reaction sites for further chemical modifications, enabling the generation of a wide array of derivatives for biological screening.

Recent research has highlighted the potential of pyridine derivatives in combating viral diseases. For instance, a novel antiviral agent, CMV423 (2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide), has shown potent activity against human β-herpesviruses. Although not a direct derivative, this example underscores the importance of chlorinated pyridine structures in the development of antiviral drugs. The functional groups on this compound allow for its use in creating diverse chemical libraries that can be tested against a range of viruses, contributing to the discovery of new therapeutic options.

Development of Agrochemical Products

This compound and its related structures are pivotal intermediates in the agrochemical industry, contributing to the synthesis of a variety of products designed to protect crops and enhance agricultural productivity.

Herbicides and Fungicides

The chlorinated pyridine core is a key component in numerous herbicides and fungicides. The presence of the chlorine atom can enhance the stability and efficacy of the final product against target pests and pathogens. Derivatives of this compound can be utilized to develop new active ingredients for weed and fungal disease control. For example, 3-chloro-2-hydrazinopyridine (B1363166) derivatives, which can be synthesized from related dichloropyridines, have demonstrated fungicidal activity against pathogens like tomato bacterial spot and cucumber Fusarium wilt. This highlights the potential of the 3-chloro-pyridine scaffold in the creation of new fungicides.

Pesticides and Crop Protection Agents

Beyond herbicides and fungicides, the this compound structure is a foundational element for a broader range of pesticides and crop protection agents. The versatility of this intermediate allows for its incorporation into various molecular frameworks to develop new insecticides and other protective agents. The methoxy group can also play a role in improving the solubility and absorption of the final product in plant systems. The development of new pesticides is crucial for managing crop pests, and the use of versatile intermediates like this compound is central to the innovation process in this field.

Material Science Applications

In the realm of material science, this compound is recognized for its role as a pyridyne precursor. Pyridynes are highly reactive intermediates that are analogous to benzynes and are valuable in organic synthesis for the construction of complex, highly substituted pyridine derivatives. The generation of a 3,4-pyridyne from this compound allows for subsequent reactions, such as Diels-Alder cycloadditions, to create novel molecular structures. These complex molecules can be further elaborated into new materials with unique electronic, optical, or physical properties. While direct applications in bulk materials are not yet widespread, the use of this compound in the synthesis of novel molecular building blocks is a significant contribution to the field of material science.

Polymers and Coatings

While direct, large-scale application of this compound as a primary monomer in commercial polymers and coatings is not extensively documented in publicly available research, its structural features suggest its utility as a specialty chemical intermediate in this sector. Pyridine-containing polymers are of interest for their unique properties, and substituted pyridines can be incorporated into polymer backbones to influence the final characteristics of the material. researchgate.net

The synthesis of polymers from substituted pyridines can occur through various mechanisms. For instance, the chlorine atom on the pyridine ring can act as a leaving group in nucleophilic substitution reactions, allowing the pyridine unit to be integrated into a polymer chain. tandfonline.com This approach is a common strategy for creating functional polymers with specific thermal, optical, or coordination properties. Research on di-substituted pyridinium (B92312) polymers demonstrates that substituted pyridine monomers can undergo polymerization to yield materials with controlled chain lengths. strath.ac.uk

The presence of both a chloro and a methoxy group on the pyridine ring of this compound offers multiple sites for potential reactivity in polymerization processes. While safety data for a related compound, this compound-4-boronic acid, indicates that hazardous polymerization does not occur under normal conditions, this speaks to its stability rather than its use as a monomer. fishersci.com The incorporation of the pyridine moiety into polymer structures is known to enhance properties such as thermal stability and can introduce functionalities for creating materials with applications in optoelectronics or as catalysts. tandfonline.comdntb.gov.ua

Liquid Crystalline Materials

The field of liquid crystals has seen significant exploration of molecules containing pyridine and its derivatives due to their ability to form mesophases—states of matter intermediate between conventional liquids and solid crystals. The rigid structure of the pyridine ring is a key feature that contributes to the anisotropic molecular shapes necessary for liquid crystal formation. nih.gov

Research has demonstrated that pyridine derivatives can be designed to exhibit various liquid crystalline phases, such as nematic and smectic phases. nih.govmdpi.com The specific substituents on the pyridine ring play a crucial role in determining the type of mesophase and the temperature range over which it is stable. For example, studies on 2-methoxypyridine (B126380) derivatives have shown that the presence of the methoxy group, along with other substituents, can lead to the formation of liquid crystalline materials with luminescent properties. nih.gov

| Compound Class | Observed Mesophase(s) | Key Structural Feature |

| 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines | Nematic | Picoline terminus on a teraryl core |

| Arylidene Schiff Bases with 4-phenyl pyridine | Smectic | 4-phenyl pyridine moiety in the mesogen |

| 2-Methoxy-3-cyanopyridine Derivatives | Nematic, Columnar | Bent shape due to substituted pyridine core |

This table presents data on pyridine derivatives structurally related to this compound to illustrate the role of the pyridine moiety in forming liquid crystalline phases.

Flavor and Fragrance Industry Applications

Pyridine and its derivatives are known to be present in the flavor and aroma profiles of a wide variety of foods and natural products. dntb.gov.ua In concentrated forms, many pyridines have strong, pungent odors, but when highly diluted, they can exhibit more pleasant green, nutty, or flowery notes. dntb.gov.ua

While specific organoleptic data for this compound is not widely published, the properties of related compounds suggest its potential relevance. For instance, a related compound, 5-bromo-3-chloro-2-methoxypyridine, is noted for its potential use in the preparation of fragrances. pipzine-chem.com The sensory characteristics of pyridine derivatives are heavily influenced by their substituents. The presence of a methoxy group, for example, is common in many aromatic compounds used in the flavor and fragrance industry and often imparts a sweet or phenolic note. The chlorine atom would also significantly impact the molecule's volatility and odor profile.

The general application of pyridine derivatives in this industry often involves their use in trace amounts to add complexity and specific notes to a fragrance or flavor composition. A study involving the analysis of volatile compounds in unfermented Dendrobium officinale juice identified a related compound, this compound-5-boronic acid, indicating that such structures can occur in natural products. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules like 3-Chloro-2-methoxypyridine. DFT methods are widely used due to their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties.

For instance, in studies of related pyridine (B92270) derivatives, DFT calculations with basis sets like 6-31G(d,p) have been successfully used to optimize molecular geometries and predict spectroscopic data. dntb.gov.uadergipark.org.tr These calculations provide a foundational understanding of the molecule's stability and preferred conformation.

A critical aspect of reaction mechanism elucidation is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these transient species. researchgate.net Frequency calculations are then performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can provide quantitative data on activation barriers, which in turn determines the reaction kinetics. ugent.be

Molecular Docking and Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in medicinal chemistry for predicting the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological target, typically a protein or enzyme.

Studies have shown that the 3-chloropyridine moiety is a key structural feature in some enzyme inhibitors. nih.gov For example, molecular docking has been used to study the binding of 3-chloropyridine-containing compounds to the S1 specificity pocket of the SARS-CoV Mpro, a major drug target for antiviral therapy. nih.govresearchgate.net These studies help to understand the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com Such insights are crucial for the rational design of new, more potent inhibitors based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR analysis, providing a framework to correlate structural features with activity. uni-bonn.denih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, use statistical methods to build mathematical models that predict the activity of new compounds based on their physicochemical properties or structural descriptors. nih.gov

For complex molecules containing a substituted 2-methoxypyridine (B126380) ring, SAR studies have been conducted to identify the structural requirements for enhancing a specific biological activity, such as cytotoxicity against cancer cell lines. mdpi.com These studies might reveal, for example, that certain substituents on the pyridine or an attached phenyl ring are crucial for activity. Computational SAR can guide the synthesis of new analogues of this compound by predicting which modifications are most likely to lead to an improvement in the desired biological effect.

Spectroscopic Property Predictions and Interpretations

Computational methods, particularly DFT, are highly effective in predicting and helping to interpret various types of molecular spectra. By calculating properties like vibrational frequencies (IR and Raman), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis), a theoretical spectrum can be generated and compared with experimental data. nanobioletters.com

In a study on a derivative of this compound, DFT calculations were used to compute the FT-IR, FT-Raman, ¹H-NMR, and ¹³C-NMR spectra. dergipark.org.tr The calculated vibrational frequencies were scaled to improve agreement with experimental results, and the theoretical NMR chemical shifts showed good correlation with the observed values. dergipark.org.tr Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. dergipark.org.tr This synergy between computational prediction and experimental measurement is invaluable for confirming the structure of newly synthesized compounds and for a deeper understanding of their electronic and vibrational properties.

Charge Density Analysis

Theoretical studies on analogous molecules, such as other substituted pyridines, have utilized these computational methods to provide insights into their electronic properties. For instance, studies on various mono-substituted pyridines have employed Density Functional Theory (DFT) to calculate Mulliken atomic charges to correlate with experimental pKa values. Similarly, NBO analyses have been instrumental in understanding the donor-acceptor interactions and charge transfer within halogenated pyridine derivatives. MEP maps of related compounds have helped in identifying reactive sites and understanding intermolecular interactions.

However, without a dedicated theoretical investigation into this compound, a detailed discussion complete with specific research findings and data tables on its charge density analysis cannot be provided at this time. Such a study would be necessary to elucidate the precise electron distribution, atomic charges, orbital interactions, and electrostatic potential of this particular compound.

Advanced Research Topics and Emerging Trends

Supramolecular Chemistry with 3-Chloro-2-methoxypyridine Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The unique structural features of this compound make its derivatives intriguing candidates for crystal engineering and the design of novel supramolecular assemblies.

The design of such assemblies relies on the predictable recognition between functional groups, known as supramolecular synthons. nih.gov In derivatives of this compound, the pyridine (B92270) nitrogen atom is a potent hydrogen bond acceptor, capable of forming robust and directional O-H···N or N-H···N hydrogen bonds. nih.govresearchgate.net These interactions are fundamental in guiding the self-assembly of molecules into desired architectures, such as one-dimensional chains or two-dimensional networks. nih.govrsc.org

Furthermore, the chlorine substituent introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Intermolecular interactions involving chlorine, such as Cl···Cl and Cl···N contacts, play a significant role in molecular self-assembly and can be used as a tool in crystal engineering to direct the formation of specific supramolecular aggregates. nih.gov The interplay between hydrogen bonding, halogen bonding, and other weak interactions like π–π stacking dictates the final crystal packing, influencing the material's physical and chemical properties. nih.govresearchgate.net By modifying the core structure of this compound with other functional groups, researchers can fine-tune these intermolecular forces to construct complex, functional supramolecular systems.

Catalytic Applications Beyond Its Synthesis

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are relevant in the field of catalysis, particularly in the design of ligands for transition-metal complexes. The pyridine nitrogen and the chloro-substituent can coordinate with metal centers, influencing the electronic properties and, consequently, the catalytic activity of the complex.

For instance, in transition-metal-catalyzed cross-coupling reactions, the nature of the ligands bound to the metal center is critical. Studies on nickel(II) complexes used in Kumada coupling have shown that the electronegativity of coordinated halogenido ligands (like chloride) has a positive effect on the catalytic efficiency. nih.gov The presence of a chloro-substituent on a pyridine-based ligand, such as one derived from this compound, can modulate the electron density at the metal center. This, in turn, facilitates key steps in the catalytic cycle, such as oxidative addition. nih.govnih.gov

Moreover, this compound can serve as a starting material for more complex, multidentate ligands. For example, it is a precursor in the synthesis of ligands like MorDalPhos, which is used in palladium-catalyzed Buchwald-Hartwig amination reactions of (hetero)aryl chlorides. researchgate.net The development of such specialized ligands is crucial for achieving high efficiency and selectivity in a wide range of chemical transformations. acs.org

Mechanistic Insights into Complex Reaction Pathways

Understanding the reaction mechanisms involving this compound is essential for optimizing synthetic routes and predicting product outcomes. A key reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. The pyridine nitrogen is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. youtube.com In these cases, the reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. youtube.com For this compound, the chlorine is at the meta position relative to the nitrogen's activating influence, making it less reactive towards traditional SNAr compared to its 2-chloro or 4-chloro isomers. youtube.com However, substitution can still be achieved, often requiring specific catalysts or reaction conditions.

Computational methods, such as Density Functional Theory (DFT), provide powerful tools for investigating the reactivity of such molecules. DFT studies on related dichloropyridine systems have been used to calculate equilibrium geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO). researchgate.net These calculations offer insights into the molecule's electronic properties, stability, and the most likely sites for electrophilic or nucleophilic attack, thereby elucidating the mechanistic pathways of complex reactions. nih.govsemanticscholar.org

Design of Novel Scaffolds with Enhanced Biological Activity

This compound is a valuable starting material in medicinal chemistry for the construction of novel molecular scaffolds with significant biological activity. xindaobiotech.com Its utility stems from the ability to selectively modify the pyridine ring through reactions like nucleophilic substitution, allowing for the introduction of diverse functional groups to enhance efficacy, selectivity, and pharmacokinetic properties. xindaobiotech.com

One prominent application is in the synthesis of kinase inhibitors. For example, it is a key component in the preparation of highly functionalized 5,6-dihydro-pyrimido[4,5-b] researchgate.netutexas.eduoxazepines, which have been identified as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.net In another study, 3-amino-2-methoxypyridine, derived from the title compound, was used to create a series of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key targets in cancer therapy.

The pyridine moiety itself is a privileged scaffold in drug design, and incorporating it into larger, more complex structures often imparts favorable biological properties. mdpi.com Researchers have used this compound to synthesize a variety of heterocyclic systems, demonstrating its versatility in creating libraries of compounds for screening against different biological targets in both the pharmaceutical and agrochemical sectors. xindaobiotech.com

Applications in Biochemical Research

The derivatives of this compound have found specific applications in biochemical research, primarily in the study of enzymes and receptors.

As mentioned previously, scaffolds derived from this compound are effective enzyme inhibitors. In the development of PI3K/mTOR dual inhibitors, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated. xindaobiotech.com The enzyme inhibition assays revealed potent activity, with some compounds showing exceptional inhibitory concentrations.

The table below summarizes the enzymatic and cellular anti-proliferative activities of a selected potent derivative from the study.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |

| 22c | PI3Kα | 0.22 | MCF-7 (Breast Cancer) | 130 |

| mTOR | 23 | HCT-116 (Colon Cancer) | 20 | |

| Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. xindaobiotech.com |

These findings highlight how the 3-amino-2-methoxypyridine core, accessible from this compound, serves as an effective platform for designing highly potent and specific enzyme inhibitors for therapeutic applications.

The methoxypyridine scaffold is also a key feature in ligands designed to interact with specific biological receptors. While direct studies on this compound derivatives are emerging, related structures have shown significant promise in receptor binding investigations, particularly in the field of neuropharmacology and molecular imaging.

For instance, research into antagonists for the Corticotropin-releasing factor (CRF1) receptor, which is implicated in stress-related disorders, has involved the synthesis of complex molecules where a tetrahydropyridine (B1245486) ring is fused to a pyrimidine (B1678525) system. nih.gov The synthesis of such scaffolds often begins with substituted pyridines. Similarly, pyrimidine derivatives have been developed as high-affinity ligands for the Sigma-1 receptor, a target for neurological and psychiatric conditions, with the goal of creating Positron Emission Tomography (PET) imaging agents. nih.gov Another area of research involves N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which have been developed for imaging α-synuclein aggregates associated with Parkinson's disease. mdpi.com

These examples demonstrate the utility of the methoxypyridine core in generating ligands with high affinity and selectivity for specific receptors. The this compound molecule provides a synthetically accessible starting point for creating novel ligands to probe receptor function and to develop new diagnostic and therapeutic agents. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-methoxypyridine, and how can regioselectivity be controlled?

- Methodological Answer : A common approach involves the substitution of a chlorinated pyridine precursor with methoxide. For example, 2-pyridone can be converted to 2-chloropyridine using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Subsequent reaction with sodium methoxide replaces the chloride with a methoxy group. Regioselectivity is achieved by starting with a precursor like 2,3-dichloropyridine, where the 2-chlorine is more reactive toward nucleophilic substitution due to steric and electronic factors. Hydrolysis of the 2-chloro group via alkoxide intermediates (e.g., sodium n-butoxide) followed by acid-catalyzed cleavage can yield the desired product .

Q. What safety protocols are essential when handling this compound and its intermediates?

- Methodological Answer :

- Wear protective gear: gloves, lab coat, goggles, and masks to avoid skin/eye contact and inhalation .

- Conduct reactions in a fume hood or glove box for volatile/toxic intermediates (e.g., chlorinated compounds) .

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity, especially for detecting residual solvents or unreacted starting materials.

- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR and FT-IR (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .

- Elemental Analysis : Verify molecular formula consistency .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to synthesize this compound derivatives?

- Methodological Answer :

- Use this compound-4-boronic acid (CAS: 957060-88-7) as a coupling partner.

- Optimize conditions: Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃), and solvent (toluene/ethanol) at 80–100°C.

- Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What strategies mitigate competing side reactions during halogenation of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to position halogens selectively. For example, treat with LDA (lithium diisopropylamide) followed by electrophilic halogenation .

- Thermodynamic Control : Adjust temperature and solvent polarity to favor substitution at the 4- or 5-position over the reactive 2-methoxy site .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- The methoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution at the para position (relative to methoxy).

- The chloro group is electron-withdrawing, directing nucleophilic attack to the meta position.

- Computational modeling (DFT) can predict regioselectivity, validated experimentally via competition reactions .

Q. What analytical challenges arise in characterizing halogenated derivatives of this compound?

- Methodological Answer :

- Isotopic Peaks : Mass spectrometry may show complex isotopic patterns for bromo/iodo derivatives (e.g., ³⁵Cl/³⁷Cl splitting).

- Crystallography : X-ray diffraction resolves ambiguous regiochemistry in polyhalogenated analogs.

- Magnetic Equivalence in NMR : Use NOESY or COSY to distinguish between ortho and meta substituents .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for hydrolysis of 2-alkoxypyridines: How to address them?

- Methodological Answer :

- reports 64% yield for 3-chloro-2-n-butoxypyridine hydrolysis, while other methods (e.g., HCl under pressure) yield <50%.

- Resolution : Pyridine hydrochloride-mediated cleavage (as in ) minimizes side reactions by avoiding harsh conditions. Optimize reaction time and temperature (150–180°C) for reproducibility .

Methodological Tables

| Reaction Optimization | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis of 2,3-dichloropyridine | NaOBut, n-BuOH, 22 hr, steam bath | 64% | |

| Suzuki coupling with aryl boronic acids | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | 70–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.